1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Overview
Description
1-[4-(3-bromophenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C17H24BrNO5 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08379 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Halogenated Compounds : Research has explored the synthesis of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, demonstrating methodologies that could be relevant to synthesizing or modifying compounds like "1-[4-(3-bromophenoxy)butyl]piperidine oxalate" (Yamali et al., 2016).
- Development of Ionic Liquid Crystals : Studies on piperidinium, piperazinium, and morpholinium ionic liquid crystals show the versatility of piperidine derivatives in designing materials with specific properties, which may include applications in material science and electrochemistry (Lava et al., 2009).
Biological Applications and Studies
- Antioxidant and Anticholinergic Activities : The synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, have been reported, highlighting their potent antioxidant and anticholinergic activities. This suggests potential therapeutic applications for structurally related compounds (Rezai et al., 2018).
- Anti-bacterial Studies : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to talented antibacterial activity, indicating the potential for developing new antimicrobial agents from piperidine derivatives (Khalid et al., 2016).
Safety and Hazards
The compound “1-[4-(3-bromophenoxy)butyl]piperidine” is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, rinse mouth with water . In all cases, if irritation persists, seek medical attention .
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c16-14-7-6-8-15(13-14)18-12-5-4-11-17-9-2-1-3-10-17;3-1(4)2(5)6/h6-8,13H,1-5,9-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILPOYRCKVKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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